

Application Notes and Protocols: Monoethanolamine Borate in Lubricant Additives

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Compound of Interest		
Compound Name:	Monoethanolamine borate	
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These application notes provide a comprehensive overview of the use of **monoethanolamine borate** as a multifunctional additive in lubricants. This document details its synthesis, mechanism of action, performance data, and standardized protocols for its evaluation.

Introduction

Monoethanolamine borate is an organic-inorganic complex synthesized from boric acid and monoethanolamine.[1][2] It is a versatile lubricant additive known for its excellent anti-wear, friction-reducing, antioxidant, and corrosion-inhibiting properties.[3][4][5] The presence of both boron and nitrogen in its structure allows for the formation of a protective film on metal surfaces, making it a valuable component in the formulation of metalworking fluids, greases, and various industrial lubricants.[1][2][6] Its stability in water-based systems and favorable environmental profile are also notable advantages.[5][7]

Data Presentation

The following tables summarize the performance of **monoethanolamine borate** and similar borate ester additives in various lubricant formulations.

Table 1: Tribological Performance of Borate Ester Additives in Base Oils



Additive Concentration (wt%)	Base Oil	Average Friction Coefficient	Wear Scar Diameter (mm)	Reference
0.0	Liquid Paraffin	~0.14	0.52	[8]
0.8	Liquid Paraffin	~0.12	0.37	[8]
0.0	Poly-alpha-olefin (PAO)	~0.13	0.55	[8]
1.0	Poly-alpha-olefin (PAO)	~0.11	0.40	[8]
1.0	Bio-lubricant	0.08	Not Reported	[9]

Note: Data for friction coefficient and wear scar diameter in Liquid Paraffin and PAO are approximated from graphical representations in the cited study. The bio-lubricant study used a borate-based protic ionic liquid with ethanolamine.

Table 2: Extreme Pressure and Anti-Wear Properties



Lubricant Formulation	Last Non- Seizure Load (kg)	Weld Point (kg)	Load-Wear Index	Reference
Base Oil	< 40	126	Not Reported	[3]
Base Oil + Monoethanolami ne Borate	40	126	Not Reported	[3]
Base Oil + Monoethanolami ne Borate + Dibutyl Phosphite	80	250	33.5	[3]
Base Oil + Monoethanolami ne Borate + Dibutyl Phosphite + 2,5- dimercapto- 1,3,4-thiadiazol	40	400	55.5	[3]

Table 3: Corrosion Inhibition and Oxidation Stability

Lubricant Formulation	Steel Weight Loss (mg)	Copper Weight Loss (mg)	Viscosity Increase at 40°C (%)	Reference
Base Oil	2.4	10.8	15.2	[3]
Base Oil + Monoethanolami ne Borate	3.6	1.2	2.5	[3]

Experimental Protocols Synthesis of Monoethanolamine Borate

Methodological & Application



This protocol describes a common laboratory-scale synthesis of **monoethanolamine borate**.

Materials:

- Boric Acid (H₃BO₃)
- Monoethanolamine (MEA, C₂H₇NO)
- Toluene (optional, as azeotropic solvent)
- Three-neck round-bottom flask
- Magnetic stirrer and heating mantle
- Thermometer
- Dean-Stark trap (if using toluene)
- Condenser
- Rotary evaporator

Procedure:

- Equip a three-neck round-bottom flask with a magnetic stirrer, thermometer, and condenser.
 If using toluene for azeotropic water removal, a Dean-Stark trap should be placed between the flask and the condenser.
- Charge the flask with equimolar amounts of boric acid and monoethanolamine. A 1:1 mass ratio can also be used as their molecular weights are very similar.[1][10]
- If using a solvent, add toluene to the flask.
- Begin stirring and gently heat the mixture to approximately 90°C to facilitate the dissolution of boric acid in monoethanolamine.[1][10]
- Once the boric acid is dissolved, increase the temperature to the reaction temperature, typically in the range of 110-145°C.[10][11]



- The reaction is a condensation reaction that produces water as a byproduct.[1] If using a Dean-Stark trap, monitor the collection of water to gauge the progress of the reaction.
- Maintain the reaction at the set temperature with continuous stirring for 2-4 hours, or until the theoretical amount of water has been collected.
- After the reaction is complete, allow the mixture to cool to room temperature.
- If a solvent was used, remove it under reduced pressure using a rotary evaporator.
- The final product is typically a viscous liquid or a white to off-white solid.

Evaluation of Anti-Wear Properties (Four-Ball Method)

This protocol is based on the ASTM D4172 standard for evaluating the anti-wear properties of lubricating fluids.

Apparatus and Materials:

- Four-ball wear tester
- Steel balls (typically chrome steel, 12.7 mm diameter)
- Test lubricant formulated with monoethanolamine borate
- Solvent for cleaning (e.g., heptane or acetone)
- Microscope for measuring wear scar diameter

Procedure:

- Thoroughly clean the steel balls and the test cup with a suitable solvent and allow them to dry completely.
- Place three steel balls in the test cup and secure them.
- Pour the test lubricant into the cup, ensuring the balls are fully submerged.
- Place the fourth ball in the chuck of the test machine.



• Assemble the test apparatus and apply the desired test conditions. Typical parameters are:

Load: 147 N to 392 N[5]

Speed: 1200 rpm or 1450 rpm[8]

Temperature: 75°C[5]

Duration: 30 to 60 minutes[8]

Start the test and run for the specified duration.

 After the test is complete, stop the machine, disassemble the apparatus, and carefully remove the three lower balls.

• Clean the lower balls with a solvent to remove any remaining lubricant.

 Using a microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

 Calculate the average wear scar diameter (WSD). A smaller WSD indicates better anti-wear performance.

Evaluation of Extreme Pressure Properties (Four-Ball Method)

This protocol is based on the ASTM D2783 standard for determining the load-carrying capacity of lubricating fluids.

Apparatus and Materials:

- Four-ball extreme pressure tester
- Steel balls
- Test lubricant formulated with monoethanolamine borate
- Solvent for cleaning



Procedure:

- Prepare the four-ball test apparatus as described in the anti-wear test protocol.
- The test is conducted as a series of 10-second runs at increasing loads.
- After each run, the balls are inspected for seizure (welding).
- Last Non-Seizure Load (LNSL): This is the highest load at which the lubricant prevents seizure for the 10-second duration.
- Weld Point (WP): This is the lowest load at which the rotating ball seizes and welds to the stationary balls.
- The Load-Wear Index is calculated from the wear scar diameters at loads below the weld point, providing a measure of the lubricant's ability to prevent wear under high loads.

Corrosion Inhibition Test (Copper Strip Corrosion)

This protocol is a simplified version based on the principles of ASTM D130.

Apparatus and Materials:

- Polished copper strips
- Test tubes
- Oven or heating bath
- Test lubricant formulated with monoethanolamine borate
- ASTM Copper Strip Corrosion Standard color chart

Procedure:

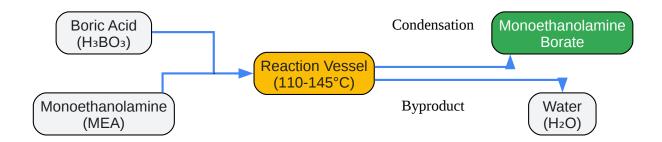
- Place a polished copper strip into a test tube.
- Add a sufficient amount of the test lubricant to completely submerge the copper strip.

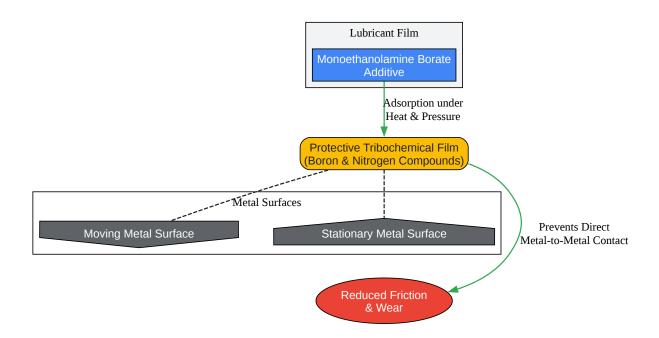


- Stopper the test tube and place it in an oven or heating bath at a specified temperature (e.g., 100°C or 150°C) for a set duration (e.g., 3 to 24 hours).[3]
- After the test period, remove the test tube and allow it to cool.
- Remove the copper strip, wash it with a solvent, and dry it.
- Compare the appearance of the copper strip to the ASTM Copper Strip Corrosion Standard color chart to determine the level of corrosion (rated from 1a slight tarnish to 4c black).

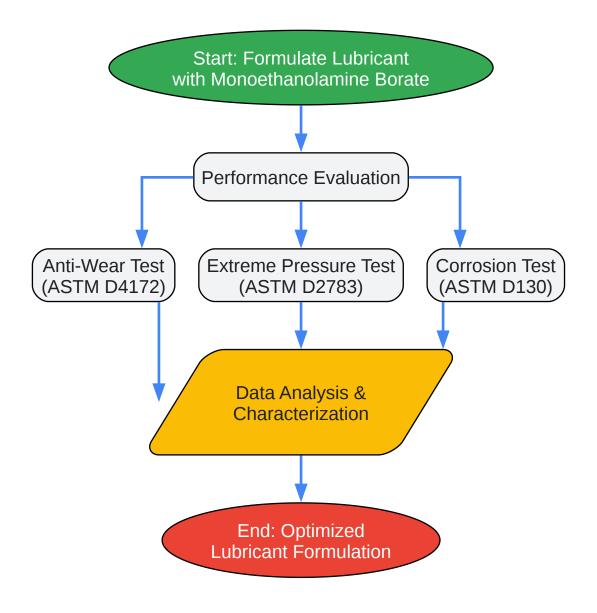
Visualizations











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